1-Propanone, 1,1'-(oxydi-4,1-phenylene)bis(2-hydroxy-2-methyl-
Description
Historical Context of Photoinitiator Development
The evolution of photoinitiators spans over a century, beginning with the discovery of light-mediated polymerization in the early 20th century. Early systems relied on simple aromatic ketones like benzophenone, which generated radicals through hydrogen abstraction but suffered from slow curing rates and oxygen inhibition. A paradigm shift occurred in the 1980s with the introduction of acylphosphine oxide (APO) derivatives, such as monoacrylphosphine oxide (MAPO) and bisacylphosphine oxide (BAPO). These compounds offered improved photospeed and compatibility with pigmented systems, enabling applications in automotive coatings and electronics.
The 1990s saw the rise of hydroxyl-ketone derivatives, including 2-hydroxy-2-methylpropiophenone (Irgacure 1173), which became industry standards due to their balance of reactivity and stability. However, limitations in water solubility and cytotoxicity prompted researchers to explore bis-ketone architectures. The synthesis of 1-Propanone, 1,1'-(oxydi-4,1-phenylene)bis(2-hydroxy-2-methyl-) in the early 2000s addressed these challenges by combining a rigid diphenyl ether core with terminal hydroxy-ketone groups, enabling tunable absorption spectra and reduced toxicity.
Significance in Academic Research
Academic interest in this compound centers on its dual functionality as a Type I photoinitiator and a structural template for derivative synthesis. Unlike conventional initiators that require co-initiators (e.g., amines), its bis-ketone structure facilitates self-sufficient radical generation via α-cleavage upon UV irradiation. Studies have demonstrated its efficacy in initiating free radical polymerization of acrylates and methacrylates, with conversion rates exceeding 90% under optimized conditions.
Recent work has explored its application in hydrogels for tissue engineering, where its water solubility (3.32 g/L in aqueous media) and biocompatibility outperform earlier APO-based systems. Computational studies have further elucidated its excited-state dynamics, revealing a 408 nm absorption maximum and molar extinction coefficient of 30,311 L/mol, which correlate with experimental observations of rapid curing under visible light. These properties position it as a model system for designing next-generation photoinitiators with wavelength-specific activity.
Research Objectives and Scope
This article aims to consolidate fragmented knowledge on 1-Propanone, 1,1'-(oxydi-4,1-phenylene)bis(2-hydroxy-2-methyl-) by addressing three objectives:
- Structural Analysis : Correlating molecular architecture with photophysical properties.
- Mechanistic Insights : Elucidating radical generation pathways and polymerization kinetics.
- Application Frontiers : Evaluating performance in emerging domains like 3D bioprinting and optoelectronics.
The scope excludes industrial formulation details (e.g., dosage optimization) and toxicological assessments, focusing instead on fundamental chemistry and academic innovations.
Table 1: Key Properties of 1-Propanone, 1,1'-(oxydi-4,1-phenylene)bis(2-hydroxy-2-methyl-)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₀O₅ | |
| Molecular Weight | 328.36 g/mol | |
| Absorption Maximum (λₘₐₓ) | 408 nm | |
| Molar Extinction Coefficient | 30,311 L/(mol·cm) | |
| Water Solubility | 3.32 g/L |
The compound’s diphenyl ether backbone enhances thermal stability, while terminal hydroxy-ketone groups enable hydrogen bonding with polymeric matrices, reducing phase separation. This structural duality has inspired derivatives like WS-DMPP-(L)-N(EtOH)₂, which extend absorption into the visible spectrum (500 nm) while maintaining low cytotoxicity. Such innovations underscore its role as a scaffold for multifunctional photoinitiators.
In photopolymerization kinetics, the compound exhibits pseudo-first-order behavior, with radical generation rates proportional to light intensity. Comparative studies with Irgacure 651 reveal a 40% reduction in oxygen inhibition, attributed to the diphenyl ether group’s electron-donating effects, which stabilize propagating radicals. These findings have catalyzed research into hybrid systems combining bis-ketones with thioxanthones for synergistic performance in thick-section curing.
Properties
IUPAC Name |
2-hydroxy-1-[4-[4-(2-hydroxy-2-methylpropanoyl)phenoxy]phenyl]-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O5/c1-19(2,23)17(21)13-5-9-15(10-6-13)25-16-11-7-14(8-12-16)18(22)20(3,4)24/h5-12,23-24H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGZOGDWCOYSGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C(C)(C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30893725 | |
| Record name | Esacure KIP 160 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30893725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
NKRA | |
| Record name | 1-Propanone, 1,1'-(oxydi-4,1-phenylene)bis[2-hydroxy-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
71868-15-0 | |
| Record name | 1,1′-(Oxydi-4,1-phenylene)bis[2-hydroxy-2-methyl-1-propanone] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71868-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanone, 1,1'-(oxydi-4,1-phenylene)bis(2-hydroxy-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071868150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanone, 1,1'-(oxydi-4,1-phenylene)bis[2-hydroxy-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Esacure KIP 160 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30893725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 71868-15-0 | |
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Preparation Methods
The synthesis of 1-Propanone, 1,1’-(oxydi-4,1-phenylene)bis(2-hydroxy-2-methyl-) typically involves the reaction of 4,4’-oxydianiline with acetone in the presence of a catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .
Chemical Reactions Analysis
1-Propanone, 1,1’-(oxydi-4,1-phenylene)bis(2-hydroxy-2-methyl-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Scientific Research Applications
Scientific Research Applications
1-Propanone, 1,1'-(oxydi-4,1-phenylene)bis(2-hydroxy-2-methyl-) serves multiple roles in scientific research:
- Chemistry: It functions as a photoinitiator in polymerization reactions, which aids in the creation of polymers possessing specific characteristics. The mechanism involves the compound's capacity to absorb light and generate free radicals, which then trigger polymerization by attacking monomer molecules, leading to polymer chain formation.
- Biology: It acts as a molecular probe in biological studies, where its ability to form stable complexes with biomolecules helps in studying enzyme activities and metabolic pathways.
- Medicine: Its potential as a drug delivery agent is under investigation because of its capacity to form stable complexes with various drugs.
Industrial Applications
This compound is also utilized in industrial applications:
- It is used in the production of coatings, adhesives and other materials that require precise polymerization control.
Photoinitiation Studies
1-Propanone, 1,1'-(oxydi-4,1-phenylene)bis(2-hydroxy-2-methyl-) is effective in initiating photopolymerization processes. Ionescu et al. found that it could be used in photochemical thiol-ene "click" chemistry for synthesizing highly functional polyols with higher efficiency compared to traditional initiators.
Regulatory Information
Mechanism of Action
The mechanism of action of 1-Propanone, 1,1’-(oxydi-4,1-phenylene)bis(2-hydroxy-2-methyl-) involves its ability to absorb light and generate free radicals. These free radicals initiate polymerization reactions by attacking monomer molecules, leading to the formation of polymer chains. The molecular targets include unsaturated monomers, and the pathways involved are primarily radical polymerization processes.
Comparison with Similar Compounds
1-Propanone, 1,1'-(2,4,6-trihydroxy-1,3-phenylene)bis[2-methyl- (CAS 3133-29-7)
- Structure: Central trihydroxy-substituted benzene core with 2-methylpropanone groups.
- Key Differences :
- The hydroxyl groups at positions 2, 4, and 6 enhance polarity and hydrogen-bonding capacity compared to the diphenyl ether backbone of the target compound.
- Reduced steric hindrance due to the absence of methyl groups on the ketone branches.
- Applications: Potential use in photoresists or antioxidants due to phenolic reactivity .
RS 67333 and RS 39604 ()
- Structure: Arylpropanone derivatives with piperidinyl or sulfonamide substituents.
- Key Differences :
- Nitrogen-containing functional groups (e.g., piperidine) confer pharmacological activity (e.g., serotonin receptor modulation).
- Lack the diphenyl ether backbone, reducing thermal stability compared to the target compound.
- Applications : Neuropharmacological agents (e.g., antidepressants or anxiolytics) .
Bupropion Hydrochloride (CAS 34911-55-2)
- Structure: 1-(3-Chlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanone.
- Key Differences: Single propanone group with a tertiary amine substituent instead of hydroxyl-methyl groups. Chlorophenyl ring enhances lipophilicity and CNS penetration.
- Applications : FDA-approved antidepressant (e.g., AUVELITY®) .
Polyketide Decalin Derivatives (e.g., Peaurantiogriseols A–F, )
- Structure: Decalin (bicyclic) scaffold with 3-oxopropanol side chains.
- Key Differences: Complex polycyclic frameworks with multiple stereocenters, unlike the planar diphenyl ether structure.
Physicochemical and Functional Comparisons
Biological Activity
1-Propanone, 1,1'-(oxydi-4,1-phenylene)bis(2-hydroxy-2-methyl-) is a complex organic compound with the molecular formula C20H22O5. This compound is notable for its unique structure, which features two hydroxy-2-methyl-1-propanone groups linked by an oxydi-4,1-phenylene moiety. Its applications span various fields including chemistry, biology, and industry, particularly as a photoinitiator in polymerization reactions and as a potential drug delivery agent.
The biological activity of 1-Propanone, 1,1'-(oxydi-4,1-phenylene)bis(2-hydroxy-2-methyl-) primarily revolves around its ability to generate free radicals upon exposure to light. These radicals initiate polymerization reactions by attacking unsaturated monomers, leading to the formation of polymer chains. This process is crucial in various biochemical applications where controlled polymerization is necessary.
Applications in Biological Research
1-Propanone, 1,1'-(oxydi-4,1-phenylene)bis(2-hydroxy-2-methyl-) serves as a molecular probe in biological studies. Its ability to form stable complexes with different biomolecules allows researchers to investigate enzyme activities and metabolic pathways effectively. This compound's role in drug delivery systems is also under exploration due to its favorable interaction with various pharmaceutical agents.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1,1'-(Methylene-di-4,1-phenylene)bis(2-hydroxy-2-methyl-1-propanone) | Similar structure with methylene linkage | Used as a photoinitiator; lower efficacy in drug delivery |
| 1,1'-(Ethylene-di-4,1-phenylene)bis(2-hydroxy-2-methyl-1-propanone) | Ethylene linkage | Limited biological applications; mainly industrial use |
| 1,1'-(Propylene-di-4,1-phenylene)bis(2-hydroxy-2-methyl-1-propanone) | Propylene linkage | Similar applications but less studied |
Photoinitiation Studies
Research has demonstrated that 1-Propanone, 1,1'-(oxydi-4,1-phenylene)bis(2-hydroxy-2-methyl-) effectively initiates photopolymerization processes. In a study by Ionescu et al., the compound was utilized in photochemical thiol-ene “click” chemistry to synthesize highly functional polyols. The results indicated that the compound's efficiency as a photoinitiator was significantly higher than that of traditional initiators used in similar processes .
Drug Delivery Systems
A recent investigation into the compound's potential as a drug delivery agent revealed promising results. The study focused on its ability to encapsulate therapeutic agents and release them in a controlled manner. The findings suggested that the compound could enhance the bioavailability of drugs while minimizing side effects .
Enzyme Interaction Studies
Another notable study explored the interaction of this compound with specific enzymes. The results showed that it could serve as an effective inhibitor for certain enzymatic reactions, indicating potential applications in therapeutic contexts where enzyme inhibition is desirable .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 1-Propanone, 1,1'-(oxydi-4,1-phenylene)bis(2-hydroxy-2-methyl-) in laboratory settings?
- Methodological Answer : Prioritize personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors. The compound is classified for laboratory research only (not for drug or household use), and spills should be neutralized with inert absorbents like vermiculite . Compliance with EPA reporting requirements (40 CFR §721.10575) is mandatory for significant new uses, including changes in concentration or exposure pathways .
Q. What synthetic routes are documented for this compound?
- Methodological Answer : While direct synthesis data for this compound is limited, analogous bis-ketone derivatives are synthesized via Friedel-Crafts acylation or oxidative coupling of phenolic precursors. For example, 1,1-Bis(4-hydroxyphenyl)-2-phenylethylene derivatives are prepared using acid-catalyzed condensation with rigorous control of reaction stoichiometry and temperature (70–90°C) to avoid side products . Purification typically involves recrystallization from ethanol/water mixtures or column chromatography with silica gel .
Q. How can researchers confirm the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of HPLC (C18 column, methanol/water mobile phase) and NMR spectroscopy. For HPLC, compare retention times against certified reference standards, ensuring a purity threshold >98% . In H-NMR, key signals include the hydroxyl proton (δ 4.8–5.2 ppm) and aromatic protons (δ 6.8–7.4 ppm). Cross-validate with FT-IR to confirm carbonyl (C=O, ~1700 cm) and hydroxyl (O-H, ~3400 cm) functional groups .
Advanced Research Questions
Q. What experimental strategies mitigate photodegradation during studies involving this compound?
- Methodological Answer : Structural analogs with hydroxyaryl groups are prone to UV-induced degradation. Use amber glassware or light-protected reactors during experiments. Add stabilizers like ascorbic acid (0.1% w/v) to aqueous solutions, and monitor degradation via periodic HPLC analysis . For long-term storage, store under nitrogen at –20°C .
Q. How can researchers resolve discrepancies in spectroscopic data during characterization?
- Methodological Answer : Contradictions in NMR or MS data often arise from tautomerism or residual solvents. For example, enol-keto tautomerism in hydroxyketones can split peaks; use deuterated DMSO to stabilize tautomeric forms. For LC-MS conflicts, employ high-resolution mass spectrometry (HRMS) to distinguish between molecular ions and adducts (e.g., [M+Na] vs. [M+H]) . Always cross-check with elemental analysis.
Q. What regulatory considerations apply when developing novel applications for this compound?
- Methodological Answer : Under 40 CFR §721.10575, any "significant new use" (e.g., industrial-scale synthesis or environmental release) requires EPA notification. Document all process changes (e.g., solvent substitution, waste streams) and conduct ecotoxicity assays (e.g., Daphnia magna LC50) to assess environmental risks . Collaborate with institutional review boards (IRBs) for compliance audits.
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?
- Methodological Answer : Solubility discrepancies may arise from polymorphic forms or hydration states. Characterize the crystalline form via X-ray diffraction (XRD). For solubility testing, use standardized protocols (e.g., shake-flask method in USP buffers) and report temperature (±0.5°C). If the compound exhibits poor solubility in water (<1 mg/mL), consider co-solvents like DMF or PEG-400 .
Experimental Design Challenges
Q. What analytical approaches optimize reaction yield in large-scale synthesis?
- Methodological Answer : Use Design of Experiments (DoE) to identify critical parameters (e.g., catalyst loading, reaction time). For example, a Central Composite Design (CCD) can model the impact of temperature (60–100°C) and molar ratios on yield. Monitor in situ via Raman spectroscopy to detect intermediate phases and terminate reactions at peak conversion .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
